molecular formula C11H13BrO4 B7969302 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane CAS No. 103477-58-3

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane

Cat. No. B7969302
CAS RN: 103477-58-3
M. Wt: 289.12 g/mol
InChI Key: UUHANZROYPDHAB-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane is a useful research compound. Its molecular formula is C11H13BrO4 and its molecular weight is 289.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Key Intermediates in Pharmaceuticals : This compound is used in the synthesis of key pharmaceutical intermediates. For example, it was employed in the synthesis of a key intermediate of justicidin G using microreactor technology, providing a high yield and more efficient reaction conditions compared to conventional methods (Wu, 2013).

  • Role in Heterocyclic Systems Synthesis : It serves as a precursor in the synthesis of various heterocyclic systems. A study demonstrated its use in forming different heterocyclic compounds, showcasing its versatility in organic synthesis (Bogolyubov et al., 2004).

  • Intermediate in Organic Reactions : This chemical is an intermediate in multiple synthetic pathways. For instance, it was synthesized from its intermediates via a series of reactions involving benzaldehyde condensation and bromation (Sun Xiao-qiang, 2009).

  • Structural and Conformational Studies : Research has been conducted on similar compounds to study their structure and preferred conformations, contributing to a better understanding of their chemical behavior (Irurre et al., 1992).

  • Polymerization and Ring-Opening Reactions : Studies show its application in polymerization reactions with various cationic catalysts, leading to a mixture of ring-opened poly(keto ether) and dihydrofuranone derivative (장원철 et al., 1999).

  • Fluorescence Emission and Charge-Transfer Studies : It has been used to synthesize compounds that exhibit green fluorescence and are involved in charge-transfer excited states, indicating its potential in materials science and photophysical studies (García-Hernández & Gabbaï, 2009).

properties

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-13-9-5-7(11-15-3-4-16-11)8(12)6-10(9)14-2/h5-6,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHANZROYPDHAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2OCCO2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80547983
Record name 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane

CAS RN

103477-58-3
Record name 2-(2-Bromo-4,5-dimethoxyphenyl)-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80547983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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